Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate
Description
Methyl 6-(1H-benzo[d]imidazol-2-yl)picolinate is a heterocyclic organic compound featuring a benzoimidazole core fused with a picolinate ester moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The benzoimidazole ring provides aromaticity and hydrogen-bonding capabilities, while the picolinate ester enhances solubility and modulates lipophilicity.
Properties
IUPAC Name |
methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)12-8-4-7-11(15-12)13-16-9-5-2-3-6-10(9)17-13/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQTXVORWKXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738511 | |
| Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303614-25-6 | |
| Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzimidazole and methyl nicotinate.
Reaction Conditions: The reaction typically involves the condensation of 2-aminobenzimidazole with methyl nicotinate under reflux conditions in the presence of a suitable solvent like ethanol or dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure conditions.
Chemical Reactions Analysis
Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate undergoes various chemical reactions:
Scientific Research Applications
Methyl 6-(1H-benzo[D]imidazol-2-yl)picolinate is an organic compound with the molecular formula and a molecular weight of 253.26 g/mol. It appears as a colorless or slightly yellow solid and is recognized for its potential applications in pharmaceuticals and biochemistry due to its benzimidazole and picolinate moieties.
Potential Applications
This compound has potential applications in pharmaceutical development and medicinal and industrial chemistry. Interaction studies suggest that it may interact with specific proteins involved in cellular signaling pathways, potentially influencing biological responses. Further investigation into these interactions is essential for understanding its mechanism of action and therapeutic efficacy.
Pharmaceutical Development
- Due to its unique structure, this compound has applications in pharmaceutical development.
- It can be used as a building block in synthesizing various drug candidates.
- It is also useful in creating derivatives with altered biological or chemical properties.
Medicinal Chemistry
- This compound is applicable in creating drugs for various therapeutic areas.
- It can be used in anti-cancer research .
- It may also be used to treat diabetes, inflammation, and oxidative stress .
Industrial Chemistry
- This compound can be used as a ligand in catalysis.
- It may also serve as a component in material science for creating new materials.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Methyl 6-chloro-1H-benzimidazol-2-ylpicolinate | Contains chlorine substituent | Potentially enhanced biological activity |
| 1H-benzimidazole derivatives | Varied substitutions on the benzimidazole ring | Diverse pharmacological profiles |
| Picolinic acid derivatives | Functional groups differ; often more polar | Used in chelation therapy |
Mechanism of Action
The mechanism of action of Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- 5j () exhibits higher molecular weight and polarity due to nitro and chloro groups, which may reduce oral bioavailability compared to the target compound.
- The hexanone derivative () has a flexible alkyl chain, increasing rotatable bond count (≥6), which could negatively impact membrane permeability.
Physicochemical and Pharmacokinetic Properties
Using Veber’s criteria for oral bioavailability (), the following comparisons are made:
| Parameter | This compound | 5j () | Hexanone Derivative () |
|---|---|---|---|
| Rotatable Bonds | ~4 (estimated) | 5 | ≥6 |
| Polar Surface Area (PSA) | ~90 Ų (estimated) | ~140 Ų | ~110 Ų |
| H-Bond Donors/Acceptors | 2/5 | 2/7 | 2/5 |
Analysis :
- The target compound’s lower PSA and rotatable bond count suggest better oral bioavailability than 5j and the hexanone derivative.
- 5j ’s nitro group increases PSA (140 Ų), likely reducing intestinal permeation.
Stability and Tautomerism
The hexanone derivative () undergoes tautomerism in solution, with NMR and X-ray data confirming equilibrium between enol and keto forms. In contrast, this compound’s rigid aromatic system minimizes tautomeric shifts, enhancing stability in biological environments.
Biological Activity
Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis, and interaction with biological targets.
Overview of the Compound
- Chemical Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- Appearance : Colorless or slightly yellow solid
This compound features both benzimidazole and picolinate moieties, which may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions where specific functional groups are replaced.
These processes can be optimized for yield and purity using various catalysts and reaction conditions.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, exhibit activity against various microbial species:
| Microbial Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Mycobacterium smegmatis | 3.9 µg/mL |
| Candida albicans | 3.9 µg/mL |
These findings suggest that compounds with a benzimidazole structure can effectively inhibit the growth of significant pathogens, potentially offering new therapeutic avenues against infections .
Anticancer Activity
The compound also shows promise in anticancer research. Preliminary studies suggest that this compound may interact with specific proteins involved in cellular signaling pathways, influencing tumor proliferation.
A study demonstrated that imidazole derivatives can suppress tumor growth in mouse xenograft models, indicating potential for developing novel anticancer agents based on this scaffold . The interaction studies reveal binding affinities with key molecular targets, which could be critical for understanding its mechanism of action.
The mechanism of action involves interactions with specific molecular targets within cells. The compound's unique structure allows it to bind to proteins involved in crucial cellular processes, such as:
- Cell signaling pathways
- Enzyme inhibition
Further research is necessary to elucidate these interactions fully and determine the therapeutic efficacy of this compound.
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Methyl 6-chloro-1H-benzimidazol-2-ylpicolinate | Contains chlorine substituent | Potentially enhanced biological activity |
| 1H-benzimidazole derivatives | Varied substitutions on the benzimidazole ring | Diverse pharmacological profiles |
| Picolinic acid derivatives | Functional groups differ; often more polar | Used in chelation therapy |
This comparison underscores the potential advantages offered by this compound due to its dual functionality from both benzimidazole and picolinate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
